molecular formula C13H17N5O B4436554 N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide

Cat. No.: B4436554
M. Wt: 259.31 g/mol
InChI Key: VAPKMBPDWYVBHK-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide typically involves the reaction of 2-butyl-2H-tetrazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Tetrazole N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide
  • N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide

Uniqueness

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-4-9-18-16-13(15-17-18)14-12(19)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKMBPDWYVBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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